2-Hydroxy-5-nitrobenzohydrazide
Overview
Description
2-Hydroxy-5-nitrobenzohydrazide is an organic compound with the molecular formula C7H7N3O4 and a molecular weight of 197.15 g/mol . It is a derivative of benzohydrazide and features both hydroxyl and nitro functional groups on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Benzohydrazide derivatives, a class of compounds to which 2-hydroxy-5-nitrobenzohydrazide belongs, have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It is known that benzohydrazide derivatives can interact with their targets in a variety of ways, often involving the formation of covalent bonds .
Biochemical Pathways
Given the broad bioactivity of benzohydrazide derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
The compound’s molecular weight (19715) suggests that it may have good bioavailability .
Result of Action
Some benzohydrazide derivatives have been found to exhibit insecticidal activity, suggesting that this compound may have similar effects .
Action Environment
Like other chemical compounds, its activity and stability may be affected by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 197.15 .
Cellular Effects
It is unclear how the compound influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can form a Schiff base when reacted with 3-fluoroaniline .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2-Hydroxy-5-nitrobenzohydrazide in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported in the literature. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-nitrobenzohydrazide typically involves the reaction of 2-Hydroxy-5-nitrobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol . The reaction can be represented as follows:
2-Hydroxy-5-nitrobenzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 2-Hydroxy-5-aminobenzohydrazide.
Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-5-nitrobenzohydrazide has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Hydroxy-5-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a hydrazide group.
2-Hydroxybenzohydrazide: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrosalicylic acid: Contains both hydroxyl and nitro groups but with a carboxylic acid instead of a hydrazide group.
Uniqueness: 2-Hydroxy-5-nitrobenzohydrazide is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-hydroxy-5-nitrobenzohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c8-9-7(12)5-3-4(10(13)14)1-2-6(5)11/h1-3,11H,8H2,(H,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFROEJRAWJNALM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201260140 | |
Record name | Benzoic acid, 2-hydroxy-5-nitro-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201260140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946-32-7 | |
Record name | Benzoic acid, 2-hydroxy-5-nitro-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-hydroxy-5-nitro-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201260140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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